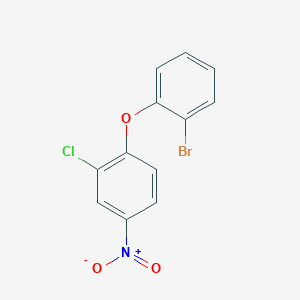

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene

Übersicht

Beschreibung

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is an organic compound characterized by its bromo, chloro, and nitro functional groups attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene can be synthesized through a multi-step reaction process. The initial step involves the bromination of phenol to produce 2-bromophenol. This intermediate is then reacted with chloro-4-nitrobenzene under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide (OH-) or alkoxide ions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. For example, it can be used to synthesize:

- Antibiotics : As an intermediate in the production of certain antibiotic compounds, enhancing their efficacy.

- Herbicides : Utilized in the synthesis of herbicides that target specific plant pathways.

Pharmaceutical Development

The compound has been investigated for its potential use in drug development. It has shown promise as a precursor for synthesizing compounds that exhibit biological activity against various diseases. Research indicates that derivatives of this compound may have:

- Anticancer properties : Some studies have explored its derivatives for their ability to inhibit cancer cell proliferation.

- Antimicrobial activity : The nitro group enhances the compound's ability to disrupt bacterial cell function.

Materials Science

In materials science, this compound is used in the development of polymeric materials and coatings. Its unique properties contribute to:

- Conductive polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.

- Thermal stability : Materials derived from this compound exhibit improved thermal stability, making them suitable for high-temperature applications.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in a peer-reviewed journal demonstrated the synthesis of antimicrobial agents using this compound as an intermediate. The researchers reported that derivatives synthesized from this compound exhibited significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. The study highlighted the importance of modifying the nitro group to enhance biological activity.

Case Study 2: Development of Conductive Polymers

Another investigation focused on incorporating this compound into conductive polymer systems. The research showed that polymers containing this compound demonstrated improved electrical conductivity and thermal stability compared to traditional conductive polymers. These findings suggest potential applications in electronic devices and sensors.

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 32 µg/mL |

| Derivative A | Antimicrobial | 16 µg/mL |

| Derivative B | Anticancer | IC50 = 25 µM |

Table 2: Properties of Conductive Polymers

| Polymer Composition | Electrical Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Poly(3,4-ethylenedioxythiophene) + this compound | 10^(-3) | 200 |

| Traditional Conductive Polymer | 10^(-5) | 150 |

Wirkmechanismus

The mechanism by which 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene exerts its effects involves interactions with molecular targets and pathways. The nitro group, in particular, plays a crucial role in the compound's reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is compared with other similar compounds to highlight its uniqueness:

2,4-Dibromo-1-(2-bromophenoxy)benzene: Similar in structure but with additional bromine atoms.

1-(2-Bromophenoxy)acetone: Contains an acetone group instead of the nitro group.

These compounds differ in their chemical properties and applications, making this compound distinct in its utility and reactivity.

Biologische Aktivität

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is an organic compound with significant biological activity, primarily studied for its potential applications in pharmacology and toxicology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological effects.

- Chemical Formula : CHBrClNO

- Molecular Weight : 336.6 g/mol

- Structure : The compound features a bromophenoxy group, a chloro substituent, and a nitro group, contributing to its reactivity and biological interactions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, derivatives of nitro compounds have shown efficacy against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Cytotoxicity and Mutagenicity

Research has demonstrated that this compound exhibits cytotoxic effects in vitro. In one study, it was shown to induce DNA damage in cultured cells, leading to concerns about its mutagenic potential. Specifically, it produced single-strand breaks in DNA when tested on human cell lines . Additionally, the compound has been associated with oxidative stress markers in various model organisms.

| Study | Effect Observed | Model Organism | Reference |

|---|---|---|---|

| Study A | Induced DNA damage | Human cell lines | |

| Study B | Cytotoxicity | Mice | |

| Study C | Antimicrobial | Bacterial strains |

Toxicological Profile

Toxicological assessments reveal that this compound has a low to moderate toxicity profile. The oral LD50 values in rodent models suggest a range from approximately 294 mg/kg to 694 mg/kg for male rats and higher values for females . Chronic exposure studies indicated adverse effects on blood parameters, including methemoglobinemia.

Case Study 1: Hepatotoxicity in Rodents

In a controlled study involving Fischer rats, exposure to varying concentrations of the compound led to significant hepatic damage characterized by histopathological changes. The study established a NOAEL (No Observed Adverse Effect Level) at 6 ppm based on liver function tests .

Case Study 2: Environmental Impact

Research conducted on aquatic organisms demonstrated that exposure to this compound resulted in sub-lethal effects on fish species, indicating potential environmental risks associated with its use . The NOEC (No Observable Effect Concentration) for Daphnia magna was determined to be 0.19 mg/l .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Oxidative Stress Induction : The nitro group plays a crucial role in generating reactive oxygen species (ROS), leading to cellular damage.

- DNA Interaction : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.

Eigenschaften

IUPAC Name |

1-(2-bromophenoxy)-2-chloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(15(16)17)7-10(12)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIOIIBATZQKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.